molecular formula C10H7BrN2O2 B2721117 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 54367-65-6

5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2721117
CAS No.: 54367-65-6
M. Wt: 267.082
InChI Key: JDXINZHHDLGKGO-UHFFFAOYSA-N
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Description

5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the bromination of a pyrazole precursor. One common method is the bromination of 1-phenyl-1H-pyrazole-4-carboxylic acid using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom, leading to different reactivity and applications.

    5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

    1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group, leading to different steric and electronic effects.

Uniqueness

5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar compounds .

Biological Activity

5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its distinct molecular structure and significant biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₇BrN₂O₂, with a molecular weight of approximately 267.08 g/mol. The compound features a bromine atom at the 5-position and a phenyl group at the 1-position of the pyrazole ring, along with a carboxylic acid functional group at the 4-position. This unique structure imparts distinct chemical properties that enhance its biological activity, particularly in medicinal chemistry and drug discovery.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Its mechanism involves the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Studies have shown that derivatives of pyrazole compounds can inhibit COX-1 and COX-2 with IC50 values significantly lower than conventional anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound has garnered attention for its potential anticancer properties. Pyrazole derivatives are known to exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer cells. In vitro studies have demonstrated that these compounds can inhibit tumor growth, suggesting their use as potential chemotherapeutic agents .

Antimicrobial Effects

This compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, which positions it as a candidate for developing new antimicrobial agents . The presence of the bromine atom in its structure is believed to enhance its interaction with microbial targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, leading to reduced production of pro-inflammatory mediators.
  • Receptor Binding : It can bind to various receptors in the body, modulating their activity and influencing cellular signaling pathways related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

StudyFindings
Investigated the anticancer effects of pyrazole derivatives on various cancer cell lines, noting significant antiproliferative activity.
Reported on the anti-inflammatory effects of pyrazole compounds, highlighting their superior inhibition compared to traditional NSAIDs.
Evaluated the antimicrobial properties against multiple bacterial strains, demonstrating promising results for potential drug development.

Properties

IUPAC Name

5-bromo-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXINZHHDLGKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 15.5 g of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester and 14 g of potassium hydroxide in 300 ml of 3A ethanol was refluxed for 3 hours. The solution was poured into ice water and acidified with concentrated hydrochloric acid. The precipitated solid was collected by filtration and recrystallized from ethanol/water to afford 9.0 g of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid. Yield 64%. mp=218°-222° C.
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15.5 g
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reactant
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14 g
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3A
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300 mL
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ice water
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